Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate
Description
Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chloro group at position 6, a methyl group at position 1, and a 3-oxo moiety.
Properties
Molecular Formula |
C11H11ClN2O3 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O3/c1-7-9-4-3-8(12)5-14(9)11(16)13(7)6-10(15)17-2/h3-5H,6H2,1-2H3 |
InChI Key |
VUJJDJASCPRWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CN2C(=O)N1CC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Ring: The pyridine ring is constructed through cyclization reactions involving suitable precursors.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-A]pyridines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate has a molecular formula of C₁₃H₁₄ClN₃O₂ and a molecular weight of 254.67 g/mol. Its structure features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar imidazo-pyridine structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds possess antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in developing antibiotics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer signaling pathways. This inhibition could lead to decreased tumor growth and improved therapeutic outcomes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of imidazo-pyridine derivatives, this compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of various imidazo-pyridine derivatives included this compound. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Data Tables
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.
Comparison with Similar Compounds
Key Differences :
- Core Structure: While the target compound has an imidazo[1,5-a]pyridine core, Compound 12 features a triazolo[4,3-a]pyrimidine system.
- Substituents :
- Chloro vs. Hydroxyphenyl : The chloro group in the target compound may increase electronegativity and steric hindrance compared to the 2-hydroxyphenyl group in Compound 12, which introduces hydrogen-bonding capability .
- Ester Groups : The target compound uses a methyl ester, whereas Compound 12 employs an ethyl ester. This difference affects solubility and metabolic stability.
Physical and Spectroscopic Properties :
Broader Context: Imidazo[1,5-a]pyridine vs. Triazolopyrimidine Derivatives
- Bioactivity : Imidazo[1,5-a]pyridines are explored for kinase inhibition and antiviral activity, whereas triazolopyrimidines (e.g., Compound 12) are studied for anti-inflammatory and antimicrobial properties due to their hydrogen-bonding motifs .
- Crystallographic Analysis : SHELX software has been instrumental in resolving structures of such compounds, enabling precise bond-length and angle measurements critical for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of the imidazo[1,5-a]pyridine moiety contributes to its biological activity, particularly in the context of targeting specific enzymes and receptors involved in disease processes.
This compound has been investigated for its role as an inhibitor of various biological targets:
1. Inhibition of Enzymes:
- The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP17, which is crucial in steroidogenesis and has implications in cancer treatment, especially prostate cancer .
2. Antiproliferative Activity:
- Studies have indicated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant inhibitory effects on breast (MCF-7) and prostate (PC-3) cancer cells with IC50 values in the low micromolar range .
3. Targeting Vascular Endothelial Growth Factor Receptor (VEGFR):
- The compound's structural characteristics suggest that it may interact with VEGFR, a critical target in cancer therapy due to its role in angiogenesis. In vitro assays have shown promising results in inhibiting VEGFR-mediated pathways, which are vital for tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Case Study 1: Anticancer Activity
- A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and PC-3 cells compared to control groups, with a notable selectivity index favoring cancer cells over normal fibroblasts .
Case Study 2: Inhibition of CYP17
- Research focusing on the inhibition of CYP17 by this compound revealed that it effectively blocked steroid synthesis pathways critical for hormone-dependent cancers. This inhibition was quantified through enzymatic assays and confirmed via docking studies that illustrated binding interactions with the active site of CYP17 .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
